4-Bromo-6-methylquinoline-2-carboxylicacid
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Overview
Description
4-Bromo-6-methylquinoline-2-carboxylic acid is an organic compound with the molecular formula C11H8BrNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methylquinoline-2-carboxylic acid typically involves the bromination of 6-methylquinoline followed by carboxylation. One common method involves the use of bromine in acetic acid to introduce the bromine atom at the 4-position of 6-methylquinoline. The resulting 4-bromo-6-methylquinoline is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The quinoline ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include partially or fully hydrogenated quinoline derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methylquinoline-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The quinoline ring can intercalate with DNA, potentially disrupting cellular processes .
Comparison with Similar Compounds
- 6-Bromo-2-methylquinoline-4-carboxylic acid
- 6-Bromo-4-quinolinecarboxylic acid
- 4-Hydroxyquinoline-2-carboxylic acid
Comparison: 4-Bromo-6-methylquinoline-2-carboxylic acid is unique due to the specific positioning of the bromine atom and the methyl group on the quinoline ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H8BrNO2 |
---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
4-bromo-6-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO2/c1-6-2-3-9-7(4-6)8(12)5-10(13-9)11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
LLOZSPVUHUDODP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2Br)C(=O)O |
Origin of Product |
United States |
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